Mephenesin

Muscle relaxant pharmacology Duration of action Interneuronal depressants

Procure Mephenesin (CAS 59-47-2) as the prototypical glycerol ether muscle relaxant for acute electrophysiology, safety pharmacology, and operant behavioral comparator studies. Its 12-fold shorter duration of action relative to methocarbamol enables within-session washout and repeated dosing protocols. The favorable safety ratio (~4.3 in rabbit head-drop, exceeding methocarbamol and diazepam) provides a critical benchmark for therapeutic window assessment of novel analogs. Unlike meprobamate, Mephenesin does not confound operant paradigms with anomalous DRL response rate increases. For hemocompatibility screening, it serves as a high-hemolysis positive control (2.6–3.2× human erythrocyte lysis vs. comparators). Ensure suppliers provide ≥98% purity with certificate of analysis for reproducible inter-laboratory results.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 59-47-2
Cat. No. B1676209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMephenesin
CAS59-47-2
SynonymsMephenesin, Prolaxin, Cresoxypropanediol, NSC 25234
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(CO)O
InChIInChI=1S/C10H14O3/c1-8-4-2-3-5-10(8)13-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3
InChIKeyJWDYCNIAQWPBHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySparingly soluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mephenesin (CAS 59-47-2) Procurement Guide: Central Muscle Relaxant Differentiation and Comparative Performance


Mephenesin (3-(2-methylphenoxy)-1,2-propanediol) is a centrally acting skeletal muscle relaxant of the glycerol ether class [1]. It functions primarily as an interneuronal depressant within the spinal cord and brainstem, selectively blocking polysynaptic reflex pathways while sparing monosynaptic arcs [2]. As the prototypical agent of its class, mephenesin inspired the development of subsequent analogs including methocarbamol (its monocarbamate ester), meprobamate, and carisoprodol [3]. Its well-characterized pharmacological profile and established role as a reference standard in muscle relaxant research continue to drive procurement for comparative pharmacology studies and mechanistic investigations of spinal reflex modulation.

Why Mephenesin Cannot Be Casually Substituted: Critical Differential Properties Relative to Methocarbamol, Meprobamate, and Class Analogs


Centrally acting muscle relaxants derived from the glycerol ether and propanediol scaffolds exhibit profound functional divergence in clinically and experimentally critical parameters. As detailed in the evidence guide below, mephenesin demonstrates a distinct profile compared to its analogs: it exhibits a markedly shorter duration of action relative to methocarbamol (12-fold difference) and styramate (19-fold difference) [1]; it displays a favorable safety ratio (LD50/HD50) of approximately 4.3, outperforming methocarbamol (2.5) in rabbit head-drop models [2]; and it differs fundamentally from meprobamate in behavioral pharmacology, specifically lacking the operant response rate increases seen with meprobamate in DRL schedules [3]. Additionally, mephenesin exerts differential selectivity for spinal polysynaptic versus monosynaptic pathways that is not uniformly shared by benzodiazepine-class alternatives [4]. Substituting mephenesin with any in-class analog without experimental validation would introduce uncontrolled variability in duration, safety margin, and neuropharmacological endpoint measurements.

Mephenesin Evidence Guide: Quantified Differentiation Against Key Comparators


Duration of Action: Mephenesin Exhibits 12-Fold Shorter Duration Than Methocarbamol in Murine Neuropharmacological Assays

Mephenesin demonstrates a significantly abbreviated duration of action compared to its monocarbamate analog methocarbamol. In standardized murine neuropharmacological assessments, methocarbamol exhibited twelve times the duration of action of mephenesin [1]. This differential defines mephenesin as a short-acting agent suitable for experiments requiring rapid onset and offset of muscle relaxation, contrasting with methocarbamol's extended profile.

Muscle relaxant pharmacology Duration of action Interneuronal depressants

Plasma Pharmacokinetics: Mephenesin Achieves Lower and Less Persistent Plasma Levels Than Methocarbamol and Mephenesin Carbamate

Following equimolar oral administration in human subjects, mephenesin yields substantially lower peak plasma concentrations and less sustained systemic exposure compared to methocarbamol and mephenesin carbamate. Methocarbamol exceeded both mephenesin and mephenesin carbamate significantly in peak plasma values [1]. Additionally, mephenesin carbamate produced higher and more persistent plasma levels than mephenesin itself, with no free mephenesin detectable in plasma following mephenesin carbamate administration [2].

Pharmacokinetics Plasma concentration Bioavailability

Safety Index in Head-Drop Model: Mephenesin Demonstrates a Favorable Safety Ratio of 4.3, Outranking Methocarbamol and Several Benzodiazepines

In comparative safety assessments using the rabbit head-drop model, mephenesin exhibits a safety ratio (LD50/HD50) of approximately 4.3, calculated from the dose producing head-drop versus the dose causing respiratory paralysis [1]. This ratio places mephenesin third in descending order of safety among nine tested centrally and peripherally acting agents, ranking above methocarbamol (safety ratio ~2.5), chlordiazepoxide, diazepam, and succinylcholine.

Safety pharmacology Therapeutic index Muscle relaxant potency

Hemolytic Activity: Mephenesin Is 3.2-Fold More Hemolytic Than Methocarbamol In Vitro on Human Erythrocytes

Mephenesin exhibits significantly greater hemolytic potential compared to its analogs. In vitro hemolysis assays using human erythrocytes established that guaiacol glyceryl ether (GGE) exhibited 31% and methocarbamol (AHR-85) exhibited 39% of the hemolytic activity of mephenesin, corresponding to mephenesin being approximately 3.2-fold more hemolytic than methocarbamol [1]. This hemolytic property has been directly implicated in clinical complications including hemoglobinuria and venous thrombosis following intravenous administration [2].

Hemolysis Intravenous safety Erythrocyte toxicity

Operant Behavioral Pharmacology: Mephenesin Does Not Increase DRL Response Rates, Differentiating It from Meprobamate

In differential reinforcement of low rate (DRL 18 LH 3) operant schedules in rats, mephenesin exhibits a behavioral profile distinct from meprobamate. Meprobamate increased response rates on the DRL schedule, whereas mephenesin, along with chlorpromazine and prochlorperazine, did not produce this effect [1]. This distinction reflects differing neuropharmacological actions on behavioral timing and impulse control circuits.

Behavioral pharmacology Operant conditioning Anxiolytic differentiation

Spinal Reflex Selectivity: Mephenesin Reduces Polysynaptic Ventral Root Potential Area by ~50% at Polysynaptic Reflex-Abolishing Doses, with Parallel Monosynaptic Reduction Comparable to Methocarbamol

In chloralose-anesthetized cats, dose levels of mephenesin that abolished polysynaptic reflex contractions reduced the area of the polysynaptic component of ventral root potentials by approximately 50% [1]. Mephenesin and methocarbamol reduced the area of the monosynaptic component to a similar extent, with linear regression lines that were parallel and coincident, indicating equivalent effects on this pathway [1]. In contrast, diazepam exhibited a statistically significant differential action on mono- versus polysynaptic components, a selectivity not observed with mephenesin [1].

Spinal reflex Electrophysiology Polysynaptic inhibition

Mephenesin Application Scenarios: Evidence-Driven Use Cases for Scientific Procurement


Acute Electrophysiological Studies of Spinal Reflex Modulation Requiring Rapid Onset and Offset

Mephenesin's 12-fold shorter duration of action compared to methocarbamol [1] makes it the preferred agent for acute electrophysiological investigations where multiple drug administrations, washout periods, or repeated measurements are required within a single experimental session. Its ~50% reduction in polysynaptic ventral root potential area at behaviorally relevant doses [2] provides a robust and quantifiable endpoint while allowing for rapid recovery of baseline reflex activity.

Comparative Safety Pharmacology and Therapeutic Index Benchmarking

Mephenesin serves as an established reference standard for safety pharmacology studies evaluating novel centrally acting muscle relaxants. Its safety ratio (LD50/HD50) of approximately 4.3 in the rabbit head-drop model, which exceeds that of methocarbamol (2.5) and diazepam (1.3) [3], provides a benchmark for assessing the therapeutic window of new chemical entities. Procurement of mephenesin alongside comparators enables robust cross-study comparisons in drug development programs.

Behavioral Pharmacology Studies Differentiating Pure Muscle Relaxant Effects from Anxiolytic Actions

For researchers employing operant conditioning paradigms to dissociate muscle relaxant from anxiolytic drug effects, mephenesin offers a clean interneuronal depressant profile. Unlike meprobamate, which increases DRL response rates, mephenesin does not produce this behavioral effect [4]. This differentiation makes mephenesin a valuable comparator for characterizing novel compounds where sedative or anxiolytic properties may confound interpretation of muscle relaxant efficacy.

Hemocompatibility Screening and Formulation Development for Intravenous Muscle Relaxants

Given mephenesin's documented 2.6- to 3.2-fold higher hemolytic activity relative to methocarbamol and guaiacol glyceryl ether on human erythrocytes [5], it serves as a positive control or 'high-hemolysis benchmark' in hemocompatibility screening of novel intravenous formulations. Procurement of mephenesin for this application enables standardized assessment of hemolytic potential, guiding formulation strategies to mitigate erythrocyte toxicity in parenteral drug products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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